alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate)
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Overview
Description
“Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate)” is a chemical compound with a unique structure and properties. It appears as a clear colorless to slightly yellow viscous liquid .
Physical and Chemical Properties Analysis
This compound is a clear colorless to slightly yellow viscous liquid . The vapor pressure is 40 mm Hg at 20 °C . The molecular weight is 846.91 .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) can be achieved through a multi-step process involving protection, glycosylation, and esterification reactions.", "Starting Materials": [ "D-glucose", "D-fructose", "Acetic anhydride", "2-methylpropanoic acid", "Methanol", "Sodium methoxide", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether", "Chloroform" ], "Reaction": [ "Step 1: Protection of D-glucose with acetic anhydride to form alpha-D-glucopyranosyl acetate", "Step 2: Protection of D-fructose with methanol and hydrochloric acid to form beta-D-fructofuranosyl methyl ether", "Step 3: Deprotection of beta-D-fructofuranosyl methyl ether with sodium methoxide to form beta-D-fructofuranosyl alcohol", "Step 4: Glycosylation of alpha-D-glucopyranosyl acetate and beta-D-fructofuranosyl alcohol using a Lewis acid catalyst to form alpha-D-Glucopyranoside, beta-D-fructofuranosyl", "Step 5: Esterification of alpha-D-Glucopyranoside, beta-D-fructofuranosyl with 2-methylpropanoic acid and methanol using hydrochloric acid as a catalyst to form diacetate hexakis(2-methylpropanoate)", "Step 6: Purification of the final product using a combination of sodium bicarbonate, diethyl ether, and chloroform" ] } | |
CAS No. |
27216-37-1 |
Molecular Formula |
C40H62O19 |
Molecular Weight |
846.9 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-5-(acetyloxymethyl)-2-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3,4,5-tris(2-methylpropanoyloxy)oxan-2-yl]oxy-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C40H62O19/c1-18(2)33(43)51-17-40(32(57-38(48)23(11)12)29(54-35(45)20(5)6)27(58-40)16-50-25(14)42)59-39-31(56-37(47)22(9)10)30(55-36(46)21(7)8)28(53-34(44)19(3)4)26(52-39)15-49-24(13)41/h18-23,26-32,39H,15-17H2,1-14H3/t26-,27-,28-,29-,30+,31-,32+,39-,40+/m1/s1 |
InChI Key |
ZNEBZIJCDDCNRC-SWTLDUCYSA-N |
Isomeric SMILES |
CC(C)C(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
SMILES |
CC(C)C(=O)OCC1(C(C(C(O1)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
Canonical SMILES |
CC(C)C(=O)OCC1(C(C(C(O1)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
Origin of Product |
United States |
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